![molecular formula C34H46N7O11S3+ B13710092 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[128003,1205,10016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups such as azido, oxo, and sulfonic acid groups
Métodos De Preparación
The synthesis of 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the azido, oxo, and sulfonic acid groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing products.
Reduction: The oxo group can be reduced to form alcohols or other reduced forms.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe or as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The overall effect of the compound depends on the specific molecular pathways it targets.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Similar compounds include:
Azido-containing compounds: Known for their use in click chemistry and as precursors to various nitrogen-containing products.
Oxo-containing compounds: Commonly used in oxidation-reduction reactions and as intermediates in organic synthesis.
Sulfonic acid-containing compounds: Widely used in industrial applications, including detergents, catalysts, and ion-exchange resins.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C34H46N7O11S3+ |
|---|---|
Peso molecular |
825.0 g/mol |
Nombre IUPAC |
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C34H45N7O11S3/c1-33(2)18-22(20-54(46,47)48)24-14-26-30(16-28(24)40(33)11-5-8-32(42)36-9-6-10-37-39-35)52-31-17-29-25(15-27(31)38-26)23(21-55(49,50)51)19-34(3,4)41(29)12-7-13-53(43,44)45/h14-17,19,22H,5-13,18,20-21H2,1-4H3,(H3-,36,42,43,44,45,46,47,48,49,50,51)/p+1 |
Clave InChI |
JPEDPEFAUMSZKU-UHFFFAOYSA-O |
SMILES canónico |
CC1(CC(C2=CC3=C(C=C2N1CCCC(=O)NCCCN=[N+]=[N-])OC4=CC5=[N+](C(C=C(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCS(=O)(=O)O)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)

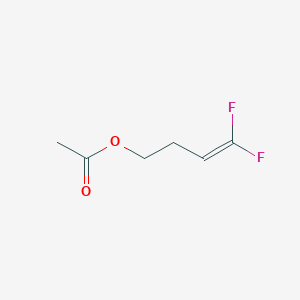
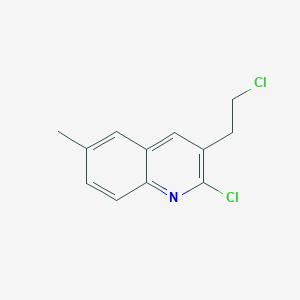
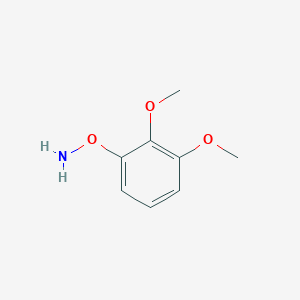
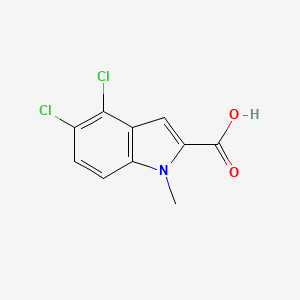
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
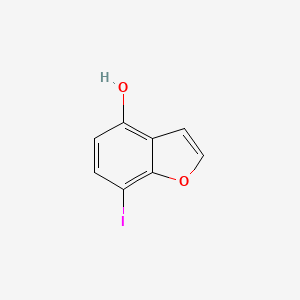
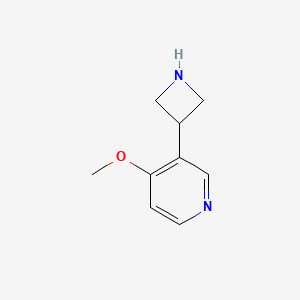
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)
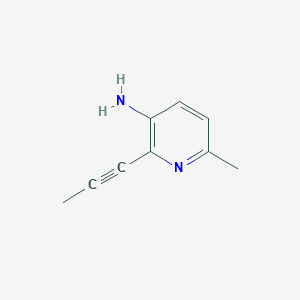

![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

